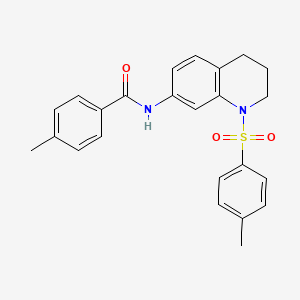

4-甲基-N-(1-对甲苯磺酰-1,2,3,4-四氢喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule that contains a benzamide moiety, a tosyl group, and a tetrahydroquinoline ring . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds, such as N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs, have been synthesized using the modified Pictet–Spengler reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The tosyl group (−SO2−C6H4−CH3) is a univalent functional group consisting of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2− .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the tosyl group, which is a good leaving group . This makes it useful in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and NMR data, would be determined experimentally .科学研究应用

- Researchers have synthesized a series of 1,2,3-triazole derivatives of tolbutamide analogs, including our compound of interest. Among these derivatives, N-({[1-((2-fluoroethyl)sulfonyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)-4-methylbenzenesulfonamide and N-({[1-((4-chlorophenyl)-sulfonyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)-4-methylbenzenesulfonamide exhibit potent antibacterial activity . These findings suggest potential applications in combating bacterial infections.

- The same compounds mentioned above also demonstrate significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. These derivatives could be explored further for potential therapeutic use in oxidative stress-related conditions .

- N-({[1-((4-chlorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)-4-methylbenzenesulfonamide exhibits good DPP-4 inhibitory activity. DPP-4 inhibitors are used in the treatment of type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .

- The merging strategy combining 1,2,3-triazole from tazobactam and sulfonyl urea from tolbutamide led to the synthesis of these hybrid compounds. Such innovative designs contribute to drug development, and these derivatives could serve as potential lead compounds for further optimization .

- 1,2,3-Triazoles have diverse applications beyond medicine. They are effective as agrochemicals, photostabilizers, dyes, and anticorrosives. The 1,4-disubstituted 1H-1,2,3-triazoles, including our compound, may find use in agriculture and materials science .

- Computational studies, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) assessments, complement experimental results. These analyses provide insights into the compound’s interactions with biological targets and its pharmacokinetic properties .

Antibacterial Activity

Antioxidant Properties

DPP-4 Inhibition

Drug Development

Agrochemical Applications

Molecular Docking and ADME Studies

作用机制

Target of Action

The primary target of this compound is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that plays a significant role in glucose metabolism, making it a crucial target in the management of type 2 diabetes.

Mode of Action

The compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition results in an increased concentration of incretins, hormones that stimulate a decrease in blood glucose levels.

Biochemical Pathways

By inhibiting DPP-4, the compound affects the incretin pathway. Incretins, such as GLP-1 and GIP, are released in response to a meal and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects, leading to better glucose control .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied . Key factors assessed include volume of distribution, fraction unbound, blood-brain barrier permeability, and CNS permeability . These factors significantly impact the compound’s bioavailability and its overall therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve improved glucose control. By inhibiting DPP-4 and enhancing the effects of incretins, the compound promotes insulin secretion and suppresses glucagon release. This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, individual patient factors, such as genetic variations, can also influence the compound’s pharmacokinetics and pharmacodynamics .

未来方向

属性

IUPAC Name |

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-5-9-20(10-6-17)24(27)25-21-12-11-19-4-3-15-26(23(19)16-21)30(28,29)22-13-7-18(2)8-14-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITLWQHNYUMSLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2763168.png)

![6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2763169.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2763170.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2763176.png)

![2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B2763181.png)

![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)

![N-(5-chloro-2-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2763189.png)